4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
4-bromo-5-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-6-3-1-5(12)11-7(3)10-2-4(6)9/h2H,1H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVMKGUXHHDJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cross-Coupling and Functionalization
Research indicates that a common route involves starting from a halogenated pyrrolo[2,3-b]pyridine precursor, followed by selective cross-coupling reactions to install the desired substituents at specific positions.
Preparation of halogenated pyrrolo[2,3-b]pyridine core: The core heterocycle is synthesized via cyclization of suitable precursors such as 2-aminopyridines with α-haloketones or related compounds.
Selective halogenation at positions 4 and 5: Electrophilic halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions to yield 4-bromo- or 5-chloro-substituted intermediates. This step requires careful temperature control to avoid over-halogenation.
Suzuki–Miyaura cross-coupling: The halogenated intermediate undergoes cross-coupling with boronic acids to introduce various aryl groups, as demonstrated in recent studies targeting derivatives with diverse substitutions.
Conversion to lactam: The final step involves oxidation or cyclization to form the pyrrolo[2,3-b]pyridin-2(3H)-one ring system, often via intramolecular cyclization under acidic or basic conditions.
Halogenation Techniques
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Electrophilic halogenation | NBS or NCS | Cold temperature (0–5°C), inert atmosphere | Selectivity for specific positions, minimizes over-halogenation |
| Radical halogenation | UV or radical initiators | Elevated temperatures | Less controlled, potential for multiple halogenations |
Cyclization and Final Functionalization
The last stage involves cyclization of a suitable precursor, often a 2-aminopyridine derivative with a halogenated side chain, under conditions such as:
- Acidic or basic catalysis
- Heating to promote intramolecular cyclization
- Oxidative conditions to form the lactam ring
Representative Synthetic Route
Based on recent research and patent data, a typical synthetic pathway can be summarized as follows:
Step 1: Synthesis of 2-halogenated pyrrolo[2,3-b]pyridine precursor via cyclization of appropriately substituted 2-aminopyridines with halogenated ketones or aldehydes.
Step 2: Regioselective halogenation at position 4 or 5 using NBS/NCS under controlled temperature to obtain 4-bromo- or 5-chloro- derivatives.
Step 3: Cross-coupling reactions (e.g., Suzuki–Miyaura) to introduce aryl groups at the halogenated positions, enhancing biological activity or solubility.
Step 4: Cyclization and oxidation to form the lactam ring, resulting in the target compound 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Data Table of Key Reagents and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Halogenation | NBS or NCS | 0–5°C, inert atmosphere | Regioselective halogenation |
| Cross-coupling | Boronic acids, Pd catalyst, base | Reflux, inert atmosphere | Introduction of aryl groups |
| Cyclization | Acidic or basic conditions | Heating | Formation of lactam ring |
| Oxidation | Oxidants like KMnO₄ or DDQ | Reflux or room temperature | Final ring closure and oxidation |
Research Findings and Notes
The synthesis of halogenated pyrrolo[2,3-b]pyridines is well-documented, with regioselectivity achieved through controlled electrophilic halogenation techniques.
Cross-coupling reactions are highly effective for diversifying the core structure, with Suzuki–Miyaura being the most common method.
Intramolecular cyclization to form the lactam core is facilitated by acid or base catalysis, often requiring elevated temperatures.
Patent literature reports the use of palladium-catalyzed coupling reactions for efficient synthesis of derivatives with halogen substitutions at positions 4 and 5.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure .
Scientific Research Applications
Chemistry
Building Blocks for Synthesis:
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for versatile modifications, making it a valuable building block in organic chemistry.
| Application | Description |
|---|---|
| Organic Synthesis | Used to create various heterocyclic compounds. |
| Reaction Intermediates | Acts as a precursor for further chemical transformations. |
Biology
Enzyme Inhibition Studies:
The compound has been investigated for its inhibitory effects on various enzymes and receptors, particularly fibroblast growth factor receptors (FGFRs). It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
Case Study:
In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer 4T1 cells.
| Study | Findings |
|---|---|
| Cell Proliferation | Inhibition of FGFR activity leading to reduced cancer cell growth. |
| Apoptosis Induction | Triggered programmed cell death in treated cells. |
Medicine
Therapeutic Potential:
Research indicates that this compound may have therapeutic applications in treating various diseases, including cancer and infectious diseases. Its ability to modulate receptor activity positions it as a candidate for drug development.
| Disease Target | Mechanism |
|---|---|
| Cancer | Inhibition of FGFR signaling pathways affecting tumor growth. |
| Infectious Diseases | Potential modulation of immune responses through receptor interactions. |
Industry
Agrochemicals and Materials Science:
The compound is also explored in the development of agrochemicals and advanced materials due to its unique chemical properties.
| Application | Description |
|---|---|
| Agrochemicals | Development of new pesticides or herbicides. |
| Materials Science | Synthesis of novel polymeric materials with enhanced properties. |
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound inhibits the FGFR signaling pathway, which is crucial in various types of tumors. By blocking these receptors, the compound can inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The compound is compared with structurally related pyrrolo[2,3-b]pyridinones and derivatives, focusing on substituent positions, reactivity, and applications.
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Solubility : Brominated analogs (e.g., 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine) exhibit lower aqueous solubility compared to chlorinated derivatives due to increased hydrophobicity .
- Melting Points: The dibromo derivative (3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one) has a higher melting point (303–306°C) than mono-halogenated analogs, reflecting stronger intermolecular forces .
Biological Activity
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS No. 916176-52-8) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its therapeutic implications.
Structural Characteristics
The molecular formula of this compound is CHBrClN, with a molecular weight of 231.48 g/mol. The compound features a pyrrolo-pyridine core, which is known for its diverse biological activities. The presence of bromine and chlorine substituents at specific positions enhances the compound's reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The synthetic pathways often include halogenation and cyclization steps that yield the desired heterocyclic structure. Detailed methodologies can be found in the literature, emphasizing the importance of reaction conditions on yield and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing promising therapeutic potentials:
Anticancer Activity
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition against cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In vitro studies have demonstrated that certain derivatives can inhibit cellular proliferation in human tumor cell lines such as HeLa and A375 with IC values in the low micromolar range .
Antiviral Properties
In addition to anticancer activity, some studies suggest antiviral properties against orthopoxviruses. The mechanism appears to involve interference with viral replication processes . This broad-spectrum activity highlights the potential of this compound as a scaffold for developing antiviral agents.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes involved in disease processes. For example, it has been noted for its inhibitory effects on factor Xa and thrombin, suggesting applications in anticoagulant therapies .
Case Studies
Several case studies illustrate the compound's efficacy:
- Inhibition of CDK Activity : A study demonstrated that a related compound exhibited selective inhibition of CDK2 with an IC value of 0.36 µM and CDK9 with an IC value of 1.8 µM, indicating strong selectivity .
- Antiproliferative Effects : In vitro testing on human cancer cell lines showed that derivatives of this compound could reduce cell viability significantly compared to controls .
Q & A
What are the established synthetic routes for 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, and how do reaction conditions influence regioselectivity?
Methodological Answer:
The synthesis often begins with halogenation of pyrrolo[2,3-b]pyridine precursors. For example, bromination and chlorination steps must be carefully controlled to achieve the desired substitution pattern. In analogous compounds, Suzuki-Miyaura coupling has been employed for functionalization at the 5-position using arylboronic acids under Pd catalysis (e.g., K₂CO₃ as base, dichloromethane/ethyl acetate solvent systems) . Regioselectivity is influenced by steric and electronic factors: electron-withdrawing groups (e.g., nitro) at the 3-position direct cross-coupling to the 5-position . Optimization of temperature, catalyst loading, and solvent polarity is critical to minimize side reactions.
How can researchers resolve contradictions in reported biological activity data for halogenated pyrrolo[2,3-b]pyridines?
Advanced Analysis:
Discrepancies in bioactivity often arise from impurities in synthesized intermediates or variability in assay conditions. For instance, residual palladium from coupling reactions may interfere with kinase inhibition assays . To address this:
- Purity Validation: Use HPLC-MS to confirm >95% purity (as in Sigma-Aldrich’s protocols for related compounds) .
- Control Experiments: Include negative controls (e.g., unsubstituted pyrrolo[2,3-b]pyridine) to isolate substituent-specific effects .
- Structural Confirmation: Single-crystal X-ray diffraction (as demonstrated for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine) resolves ambiguities in substitution patterns .
What advanced techniques are recommended for characterizing halogenated pyrrolo[2,3-b]pyridines, particularly for distinguishing tautomeric forms?
Methodology:
- Multinuclear NMR: ¹H and ¹³C NMR can identify tautomers. For example, NH protons in the 1H-pyrrolo[2,3-b]pyridine system appear as broad singlets near δ 13 ppm in DMSO-d₆ .
- IR Spectroscopy: Carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) confirm lactam formation .
- Mass Spectrometry: High-resolution MS (HRMS) distinguishes between isotopic patterns of bromine (¹⁸¹Br/⁷⁹Br) and chlorine (³⁵Cl/³⁷Cl) .
How can computational modeling predict the reactivity of 4-Bromo-5-chloro derivatives in nucleophilic substitution reactions?
Advanced Strategy:
Density Functional Theory (DFT) calculations assess electronic effects. For example:
- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., C-4 bromine as a better leaving group than C-5 chlorine due to resonance stabilization) .
- Transition State Analysis: Compare activation energies for SNAr (nucleophilic aromatic substitution) at C-4 vs. C-5 positions .
- Solvent Modeling: Polar solvents (e.g., DMF) stabilize charged intermediates, favoring substitution .
What are the key challenges in scaling up the synthesis of 4-Bromo-5-chloro derivatives, and how can they be mitigated?
Industrial-Academic Considerations:
- Halogen Stability: Bromine may undergo debromination under prolonged heating. Use low-temperature (<60°C) reactions and inert atmospheres .
- Purification: Silica gel chromatography (as in ) is impractical for large batches. Switch to recrystallization using ethanol/water mixtures .
- Byproduct Management: Monitor dihalogenated byproducts via TLC and optimize stoichiometry (e.g., 1.2 eq. NBS for bromination) .
How do structural analogs (e.g., 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) inform SAR studies for kinase inhibition?
Comparative Analysis:
- Substituent Effects: Ethyl groups enhance hydrophobic interactions with kinase pockets, while chlorine improves selectivity (e.g., vs. VEGFR2) .
- Bioisosterism: Bromine’s larger atomic radius may improve binding affinity compared to chlorine in ATP-binding pockets .
- Activity Cliffs: Replace bromine with methoxy in analogs to test hydrogen-bonding requirements .
What protocols ensure stability of this compound during storage?
Best Practices:
- Temperature: Store at 2–8°C in amber vials to prevent photodegradation .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the lactam ring .
- Purity Monitoring: Conduct periodic NMR checks (δ 6.5–8.5 ppm for aromatic protons) to detect decomposition .
How can researchers address low solubility in biological assays for this compound?
Formulation Strategies:
- Co-Solvents: Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS .
- Prodrug Design: Introduce phosphate esters at the NH position to enhance aqueous solubility .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .
Table 1: Key Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
